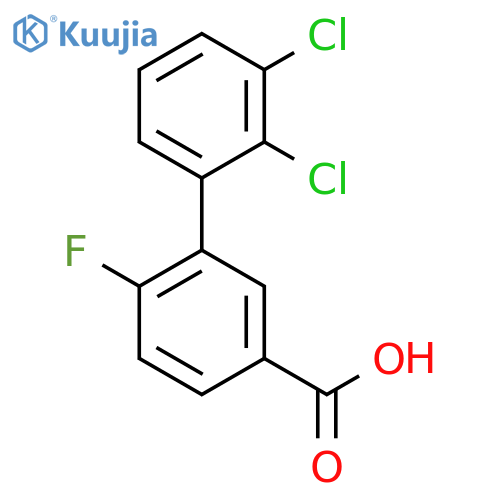Cas no 1261905-92-3 (3-(2,3-Dichlorophenyl)-4-fluorobenzoic acid)

1261905-92-3 structure
商品名:3-(2,3-Dichlorophenyl)-4-fluorobenzoic acid
CAS番号:1261905-92-3
MF:C13H7Cl2FO2
メガワット:285.097885370255
MDL:MFCD18321815
CID:2621627
PubChem ID:53227652
3-(2,3-Dichlorophenyl)-4-fluorobenzoic acid 化学的及び物理的性質
名前と識別子
-
- 1261905-92-3
- 2',3'-Dichloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid
- DTXSID10691185
- 2',3'-Dichloro-6-fluoro-[1,1'-biphenyl]-3-carboxylicacid
- MFCD18321815
- 3-(2,3-DICHLOROPHENYL)-4-FLUOROBENZOIC ACID
- 2',3'-Dichloro-6-fluoro[1,1'-biphenyl]-3-carboxylic acid
- 3-(2,3-Dichlorophenyl)-4-fluorobenzoic acid, 95%
- 3-(2,3-Dichlorophenyl)-4-fluorobenzoic acid
-
- MDL: MFCD18321815
- インチ: InChI=1S/C13H7Cl2FO2/c14-10-3-1-2-8(12(10)15)9-6-7(13(17)18)4-5-11(9)16/h1-6H,(H,17,18)
- InChIKey: PQLBMYOXRMHSKC-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 283.9807130g/mol
- どういたいしつりょう: 283.9807130g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 313
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 37.3Ų
3-(2,3-Dichlorophenyl)-4-fluorobenzoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A011005456-250mg |
2',3'-Dichloro-6-fluoro-biphenyl-3-carboxylic acid |
1261905-92-3 | 97% | 250mg |
484.80 USD | 2021-07-05 | |
| abcr | AB329065-5 g |
3-(2,3-Dichlorophenyl)-4-fluorobenzoic acid, 95%; . |
1261905-92-3 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB329065-5g |
3-(2,3-Dichlorophenyl)-4-fluorobenzoic acid, 95%; . |
1261905-92-3 | 95% | 5g |
€1159.00 | 2024-06-08 | |
| Alichem | A011005456-1g |
2',3'-Dichloro-6-fluoro-biphenyl-3-carboxylic acid |
1261905-92-3 | 97% | 1g |
1,475.10 USD | 2021-07-05 | |
| Alichem | A011005456-500mg |
2',3'-Dichloro-6-fluoro-biphenyl-3-carboxylic acid |
1261905-92-3 | 97% | 500mg |
782.40 USD | 2021-07-05 | |
| Ambeed | A298502-5g |
2',3'-Dichloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid |
1261905-92-3 | 97% | 5g |
$760.0 | 2024-04-25 | |
| Ambeed | A298502-1g |
2',3'-Dichloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid |
1261905-92-3 | 97% | 1g |
$254.0 | 2024-04-25 |
3-(2,3-Dichlorophenyl)-4-fluorobenzoic acid 関連文献
-
Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666
-
Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
-
Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840
-
Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352
-
Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
1261905-92-3 (3-(2,3-Dichlorophenyl)-4-fluorobenzoic acid) 関連製品
- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)
- 2554-94-1(6-(Dimethylamino)hexanal)
- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)
- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)
- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)
- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)
- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)
- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)
- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1261905-92-3)

清らかである:99%/99%
はかる:5g/1g
価格 ($):684.0/229.0